Ethyl diphenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPBAVGTJNAVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500323 | |
| Record name | Ethyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841-46-3 | |
| Record name | Ethyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Precursor Reactivity and Reaction Pathways in Ethyl Diphenyl Phosphate (B84403) Synthesis
The primary route for synthesizing ethyl diphenyl phosphate involves a multi-step process that begins with the formation of a key intermediate, diphenyl phosphorochloridate. This intermediate's reactivity is central to the subsequent formation of the final product.
The most common and industrially significant pathway to this compound proceeds through the use of diphenyl phosphorochloridate as a primary precursor. This synthesis is fundamentally a nucleophilic substitution reaction. The process begins with the synthesis of the diphenyl phosphorochloridate itself, typically by reacting phosphorus oxychloride with phenol (B47542). google.com
Catalysts are essential in both the formation of the diphenyl phosphorochloridate precursor and the final esterification step to produce this compound.
Precursor Synthesis: In the manufacturing of diphenyl phosphorochloridate from phosphorus oxychloride and phenol, Lewis acids are often employed as catalysts. These catalysts enhance the electrophilicity of the phosphorus atom, facilitating the reaction with phenol. google.com
Esterification Step: In the subsequent reaction with ethanol, a base is crucial for synthetic efficiency. While not a catalyst in the strictest sense, an acid scavenger such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) is added. acgpubs.orgnih.gov The role of the base is to neutralize the hydrochloric acid byproduct generated during the reaction. By removing HCl from the reaction mixture, the equilibrium is shifted towards the formation of the this compound product, in accordance with Le Châtelier's principle. This also prevents potential acid-catalyzed side reactions. Some modern methods also utilize organic amines as true catalysts in related syntheses. google.com
The selection of the appropriate catalyst or base is critical for maximizing yield and minimizing reaction time.
Byproduct Formation and Strategies for Minimization in Industrial and Laboratory Synthesis
One of the primary byproducts is triphenyl phosphate . This can arise during the synthesis of the diphenyl phosphorochloridate precursor if the reaction between phosphorus oxychloride and phenol is not carefully controlled, leading to the substitution of all three chlorine atoms. google.com Using a catalyst that forms a stable complex with the phosphorus oxychloride can protect one of the chlorine atoms, thus inhibiting the formation of triphenyl phosphate. google.com
Other potential byproducts in the final esterification step include unreacted starting materials and products from side reactions. Strategies for minimization are directly linked to the optimization of reaction conditions.
| Byproduct | Source of Formation | Strategy for Minimization |
| Triphenyl Phosphate | Over-reaction of phosphorus oxychloride with phenol during precursor synthesis. | Use of specific catalysts to protect a chlorine atom; precise control of stoichiometry and reaction temperature. google.com |
| Unreacted Diphenyl Phosphorochloridate | Incomplete reaction during the final esterification step. | Use of a slight excess of ethanol; optimization of reaction time and temperature. |
| Diethyl Phenyl Phosphate | Potential transesterification or reaction with impurities. | Use of high-purity reactants; strict temperature control. |
| Hydrochloric Acid | Formed stoichiometrically during the esterification reaction. | Addition of a stoichiometric amount of a base (e.g., triethylamine) to neutralize it as it forms. |
By implementing these strategies, both in industrial and laboratory settings, the formation of byproducts can be significantly reduced, leading to a more efficient and economical synthesis of high-purity this compound.
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
Elucidation of Molecular Structure in Reaction Intermediates and Products of Ethyl Diphenyl Phosphate (B84403)
The study of reaction pathways involving ethyl diphenyl phosphate necessitates the structural elucidation of transient intermediates and final products. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in this regard. GC separates the components of a reaction mixture, and MS provides information about the mass-to-charge ratio of the fragments, allowing for the identification of individual compounds. For instance, in the analysis of organophosphorus compounds, GC-MS can be used to determine the retention times and mass spectra of various derivatives, aiding in their structural confirmation.
Transient absorption and time-resolved resonance Raman spectroscopy have been utilized to study the kinetics and mechanisms of photodeprotection and rearrangement reactions of compounds structurally related to this compound, such as p-hydroxyphenacyl diethyl phosphate and diphenyl phosphate. nih.gov These techniques allow for the direct monitoring of the formation dynamics of reaction products and provide insights into the properties of transient triplet precursors. nih.gov
Application of High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and structurally confirming metabolites of this compound. nih.govresearchgate.net This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov When coupled with liquid chromatography (LC), LC-HRMS enables the separation and analysis of complex biological samples to identify potential metabolites. researchgate.net
The process of metabolite identification using HRMS involves several steps. researchgate.net Initially, the accurate mass of the potential metabolite is determined. This information, along with the isotope pattern observed in the mass spectrum, helps in proposing a molecular formula. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSn), where the ion of interest is fragmented, and the resulting fragment ions are analyzed. researchgate.net This fragmentation pattern provides a "spectral fingerprint" that can be compared to databases or used for de novo structural elucidation. researchgate.net For example, organophosphate flame retardants are known to be metabolized to diphenyl phosphate, which can be detected in various biological matrices. mdpi.com
Table 1: Key High-Resolution Mass Spectrometry Techniques for Metabolite Analysis
| Technique | Description | Application in this compound Research |
| LC-HRMS | Combines the separation power of liquid chromatography with the high mass accuracy of HRMS. researchgate.net | Separation and identification of potential metabolites of this compound from complex biological samples. |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, where ions are fragmented to provide structural information. | Elucidation of the chemical structure of metabolites by analyzing their fragmentation patterns. |
| Orbitrap MS | A type of high-resolution mass analyzer that provides high mass accuracy and resolution. nih.gov | Accurate mass measurements for determining the elemental composition of metabolites and their fragments. |
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analyses of this compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its derivatives. NMR provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, within a molecule.
¹H NMR and ¹³C NMR spectra provide data on the number and types of hydrogen and carbon atoms, respectively, and their connectivity. nih.gov For this compound, the ¹H NMR spectrum would show signals corresponding to the ethyl group protons and the phenyl group protons, with their chemical shifts and splitting patterns providing detailed structural information. Similarly, the ¹³C NMR spectrum would reveal the different carbon environments within the molecule. nih.gov
³¹P NMR is particularly valuable for organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing direct information about the nature of the phosphate group. For instance, ³¹P NMR has been used to monitor the selective removal of a phenyl group from alkyl diphenyl phosphates. researchgate.net
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | Triplet | -CH₃ of ethyl group |
| ¹H | ~4.2 | Quartet | -CH₂- of ethyl group |
| ¹H | ~7.2-7.4 | Multiplet | Phenyl group protons |
| ¹³C | ~16 | Singlet | -CH₃ of ethyl group |
| ¹³C | ~65 | Singlet | -CH₂- of ethyl group |
| ¹³C | ~120-150 | Multiple Signals | Phenyl group carbons |
| ³¹P | Varies | Singlet | Phosphate phosphorus |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Reaction Kinetics and Mechanistic Studies
Hydrolysis Pathways of Ethyl Diphenyl Phosphate (B84403) and Analogues in Aqueous Environments
The hydrolysis of organophosphate esters is a critical abiotic degradation process. Studies on analogues like diphenyl phosphate (DPhP) have shown a resistance to pH-dependent hydrolysis usask.ca. The breakdown of these compounds in aqueous environments is primarily understood through the lens of nucleophilic substitution at the phosphorus center.
Nucleophilic substitution reactions at the phosphorus center of organophosphates can proceed through two primary mechanisms: a concerted, single transition state process (SN2-type) or a stepwise process involving a pentacoordinate intermediate sapub.orgscispace.comnih.gov.
Concerted Mechanism (ANDN): In this pathway, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state sapub.org.
The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom ru.nl. The direction of nucleophilic attack can also vary, with possibilities of frontside or backside attack relative to the leaving group. The choice between these attack trajectories can depend on the basicity of the nucleophile scispace.com. For many phosphoryl transfer reactions, the process is associative, involving the formation of a stable pentacoordinate intermediate researchgate.net.
While specific hydrolysis kinetic data for ethyl diphenyl phosphate is limited, studies on related compounds provide insight. For instance, diphenyl phosphate (DPhP) is noted to be resistant to simple pH-dependent hydrolysis, suggesting that its abiotic degradation in aqueous environments may be slow without microbial or enzymatic activity usask.ca. The hydrolysis of various organophosphate esters is a key factor in their environmental persistence scholaris.ca.
Oxidation Mechanisms of this compound in Environmental Compartments
Atmospheric oxidation, particularly by hydroxyl (OH) radicals, is a significant transformation pathway for organophosphate esters that enter the environment.
The heterogeneous oxidation of particle-bound organophosphate esters by OH radicals has been investigated for analogues such as 2-ethylhexyl diphenyl phosphate (EHDP) and diphenyl phosphate (DPhP) acs.orgnih.govustc.edu.cn. These reactions are crucial for determining the atmospheric lifetime and persistence of these compounds pku.edu.cn.
Studies using photochemical flow tube reactors have determined the second-order rate constants for the heterogeneous loss of these compounds when coated on ammonium (B1175870) sulfate (B86663) particles acs.orgpku.edu.cn. For EHDP, the rate constant (k) is (1.12 ± 0.22) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and for DPhP, it is (2.33 ± 0.14) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov. These kinetic parameters are essential for modeling the environmental fate of these chemicals pku.edu.cn.
The proposed oxidation mechanism for DPhP involves two primary reaction channels: OH addition to the phenyl ring and OH addition to the phosphate center acs.org. Similarly, the oxidation of EHDP proceeds via OH attack on the phenyl ring, the phosphate center, and the alkyl group acs.org.
| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|
| 2-ethylhexyl diphenyl phosphate (EHDP) | (1.12 ± 0.22) × 10⁻¹² | Not specified in source |
| Diphenyl phosphate (DPhP) | (2.33 ± 0.14) × 10⁻¹² | Not specified in source |
| Triphenyl phosphate (TPhP) | (2.1 ± 0.19) x 10⁻¹² | 5.6 days |
| Tris-2-ethylhexyl phosphate (TEHP) | (2.7 ± 0.63) x 10⁻¹² | 4.3 days |
| Tris-1,3-dichloro-2-propyl phosphate (TDCPP) | (9.2 ± 0.92) x 10⁻¹³ | 13 days |
Data sourced from multiple studies on organophosphate ester oxidation. acs.orgnih.govpku.edu.cn
The atmospheric oxidation of organophosphate esters leads to the formation of various transformation products, contributing to the composition of secondary organic aerosols airuse.eu. Real-time analysis using advanced mass spectrometry techniques has identified several particulate products from the heterogeneous oxidation of EHDP and DPhP acs.orgnih.gov.
Mechanistic Studies of Polymerization Processes Catalyzed by Related Diphenyl Phosphates
Diphenyl phosphate (DPP) has been identified as an efficient organocatalyst for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactones and carbonates rsc.orgacs.orgrsc.orgacs.orgresearchgate.net.
The mechanism of DPP-catalyzed ROP is typically an "activated monomer mechanism" rsc.orgacs.org. In this process, the catalyst (DPP) protonates and activates the monomer, making it more susceptible to nucleophilic attack by an initiator (often an alcohol) or the growing polymer chain. The medium acidity of DPP is crucial for its catalytic activity; it effectively promotes monomer activation while controlling the equilibrium between active and dormant species rsc.org.
Kinetic studies and polymer structure analyses have confirmed this mechanism. For example, in the ROP of ε-caprolactone and δ-valerolactone, the initiator residue is found at the beginning of the polymer chain, which is consistent with the monomer-insertion pathway of the activated monomer mechanism rsc.orgacs.org. The living/controlled nature of these polymerizations allows for the synthesis of polymers with controlled molecular weights, narrow dispersities, and the creation of block copolymers rsc.orgacs.orgacs.org. This catalytic system represents a versatile tool for producing well-defined polyesters and polycarbonates rsc.org.
Activated Monomer Mechanism in Ring-Opening Polymerization
The ring-opening polymerization of cyclic esters, such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL), can be effectively controlled using a binary organocatalytic system involving an initiator like ethyl diphenylphosphinite (EDPP) and an acidic catalyst such as diphenyl phosphate (DPP) rsc.org. In this system, the polymerization proceeds via an activated monomer mechanism (AMM) rsc.orgresearchgate.netacs.org.
The core principle of the AMM is the activation of the monomer by the acidic catalyst prior to its reaction with the growing polymer chain. In the case of DPP catalysis, the proton from the phosphate group interacts with the carbonyl oxygen of the cyclic ester monomer, thereby rendering the monomer more susceptible to nucleophilic attack by the initiator or the growing polymer chain acs.org.
Key evidence supporting the AMM in these systems includes:
Initiator Residue at the Chain End: Analyses of the resulting polymers using techniques like 1H NMR and MALDI-TOF MS have consistently shown the presence of the initiator residue at the beginning of the polymer chain. For instance, when EDPP is used as the initiator, the ethoxy group from EDPP is found at the initiating end of the polymer product rsc.org. This confirms that the polymerization is initiated by the nucleophilic attack of the initiator on the activated monomer.
Monomer Insertion: The growth of the polymer chain occurs through the insertion of the activated monomer into the P–O bond of the initiator or the propagating species rsc.org. This is a characteristic feature of the AMM, distinguishing it from mechanisms where the active center is at the end of the polymer chain.
Controlled Polymerization: The AMM, when coupled with an appropriate catalyst and initiator system, allows for a controlled or living polymerization. This is evidenced by the linear evolution of molecular weight with monomer conversion and the ability to perform successful chain-extension experiments rsc.orgresearchgate.netacs.org.
The general steps of the activated monomer mechanism in this context can be summarized as follows:
Monomer Activation: The acidic organocatalyst (e.g., DPP) protonates the carbonyl group of the cyclic monomer, forming an activated monomer complex.
Initiation: The initiator (e.g., EDPP) performs a nucleophilic attack on the activated monomer, leading to the ring-opening of the monomer and the formation of the initial propagating species.
Propagation: The hydroxyl end of the growing polymer chain attacks another activated monomer, perpetuating the chain growth.
Deactivation and Equilibrium: A reversible deactivation process can occur through a unique equilibrium reaction between the active phosphinite center and its protonated dormant species. This equilibrium is crucial for controlling the polymerization rsc.org.
The table below summarizes the key characteristics of the Activated Monomer Mechanism in the ring-opening polymerization of cyclic esters using an EDPP/DPP system.
| Feature | Description | Supporting Evidence |
| Mechanism | Activated Monomer Mechanism (AMM) | Monomer activation by the acidic catalyst prior to nucleophilic attack. |
| Initiator | Ethyl diphenylphosphinite (EDPP) | The ethoxy group of EDPP is found at the initiating end of the polymer. |
| Catalyst | Diphenyl phosphate (DPP) | An acidic organocatalyst that protonates the monomer. |
| Chain Growth | Monomer insertion into the P-O bond. | Polymer structure analysis via 1H NMR and MALDI-TOF MS. |
| Control | Controlled/living polymerization. | Linear increase of molecular weight with conversion; successful chain-extension experiments. |
Role of Acidic Organocatalysts in Polymer Synthesis and Chain Growth Control
The choice of the acidic organocatalyst is critical for achieving a controlled and efficient ring-opening polymerization. Diphenyl phosphate (DPP) has been identified as a particularly effective catalyst in these systems due to its moderate acidity rsc.org.
The role of the acidic organocatalyst is multifaceted:
Monomer Activation: As previously mentioned, the primary role of the acidic catalyst is to activate the monomer by increasing its electrophilicity. This facilitates the nucleophilic attack by the initiator or the growing polymer chain.
Control of Active and Dormant Species: The acidity of the catalyst plays a crucial role in establishing an equilibrium between active and dormant species at the propagating chain end. In the EDPP/DPP system, DPP not only activates the monomer but also participates in a reversible protonation of the active phosphinite center. This equilibrium helps to control the concentration of active species, thereby regulating the polymerization rate and minimizing side reactions rsc.org.
Influence of Acidity: The acidity of the catalyst must be carefully tuned. Catalysts that are too weakly acidic may not sufficiently activate the monomer, leading to slow or no polymerization. Conversely, catalysts that are too strongly acidic can lead to uncontrolled polymerization and side reactions. For instance, studies have shown that while DPP leads to a controlled ROP, the use of a much weaker acid like benzoic acid or a much stronger acid like triflimide does not result in a controlled process rsc.org.
The effectiveness of DPP as a catalyst is also demonstrated in its ability to facilitate the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices acs.orgresearchgate.net. For example, in the ROP of δ-valerolactone and ε-caprolactone, the use of DPP as a catalyst with 3-phenyl-1-propanol (B195566) as an initiator resulted in polymers where the experimentally determined molecular weights were in good agreement with the theoretical values acs.org.
The following table presents data from the ROP of ε-caprolactone (ε-CL) using different acidic catalysts, highlighting the importance of catalyst acidity for controlled polymerization.
| Catalyst | Acidity | Outcome of Polymerization |
| Benzoic Acid | Weak | Uncontrolled ROP |
| Diphenyl Phosphate (DPP) | Moderate | Controlled/living ROP |
| Triflimide | Strong | Uncontrolled ROP |
Furthermore, the use of acidic organocatalysts like DPP allows for the synthesis of various polymer architectures, including block copolymers and end-functionalized polymers, by employing functional initiators researchgate.netacs.orgacs.org. This versatility underscores the importance of the catalyst in not only controlling the polymerization but also in enabling the design of complex macromolecular structures.
Environmental Transformation and Transport Research
Abiotic Degradation Pathways and Rates of Ethyl Diphenyl Phosphate (B84403) in Aquatic Systems
The persistence of Ethyl Diphenyl Phosphate (EHDPP) in aquatic environments is significantly influenced by abiotic degradation processes such as hydrolysis and photolysis. Research indicates that hydrolysis is not expected to be a major degradation pathway for EHDPP under typical environmental aqueous conditions . Studies on the related compound tris(2-ethylhexyl) phosphate (TEHP) showed it to be hydrolytically stable in sterile aqueous solutions at 50°C across a pH range of 4 to 9, suggesting that abiotic hydrolysis for this class of compounds is not a significant environmental fate process .
While degradation in the atmosphere is anticipated through reactions with photogenerated hydroxyl radicals, the rate of this process may be slowed by the chemical's tendency to adsorb to airborne particles . Specific data on the rates and pathways of photolysis for EHDPP directly in aquatic systems are limited in the available literature. However, for many organic compounds, photolysis can be a significant degradation route, though its efficiency is dependent on factors like water clarity, depth, and the presence of sensitizing agents nih.govnih.gov. Given the compound's properties, EHDPP released into aquatic environments is expected to partition significantly from the water column to sediments .
Biotic Transformation Processes and Metabolite Identification in Environmental Media
Biotic transformation is a critical pathway for the degradation of EHDPP in the environment. This process is mediated by enzymes in various organisms, leading to the formation of numerous metabolites.
To understand the metabolic fate of EHDPP in humans, in vitro studies using human liver microsomes have been conducted. These studies have successfully identified a wide array of phase I and phase II metabolites nih.govresearchgate.net. The primary phase I metabolic pathways involve hydroxylation and the cleavage of the phosphate ester bond.
Major phase I metabolites identified include mono- and di-hydroxylated variants, keto metabolites, and diphenyl phosphate (DPHP) nih.govresearchgate.net. Hydroxylation, occurring on both the benzene (B151609) rings and the 2-ethylhexyl side chain, is the predominant transformation, accounting for approximately 37% of all detected metabolites researchgate.net. Specific hydroxylated metabolites include 2-ethyl-3-hydroxyhexyl diphenyl phosphate (3-OH-EHDPP) and 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) researchgate.net. The formation of DPHP results from the breakage of a carbon-carbon bond in the side chain and represents about 4% of the metabolites researchgate.netnih.gov. Following phase I transformation, these metabolites can undergo phase II conjugation, with studies confirming the formation of glucuronidated metabolites nih.govresearchgate.net.
| Metabolite Type | Specific Metabolites Identified | Metabolic Pathway | Reference |
|---|---|---|---|
| Mono-hydroxylated Metabolites | 2-ethyl-3-hydroxyhexyl diphenyl phosphate (3-OH-EHDPP), 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) | Phase I: Hydroxylation | researchgate.net |
| Di-hydroxylated Metabolites | Not specified | Phase I: Hydroxylation | nih.govresearchgate.net |
| Keto Metabolites | Not specified | Phase I: Oxidation | nih.govresearchgate.net |
| Hydrolysis Product | Diphenyl phosphate (DPHP) | Phase I: Ester Cleavage | nih.govresearchgate.netnih.gov |
| Conjugated Metabolites | Glucuronidated metabolites of phase-I products | Phase II: Glucuronidation | nih.govresearchgate.net |
In vivo studies using zebrafish (Danio rerio) have provided significant insights into the biotransformation of EHDPP in aquatic organisms. These studies reveal that EHDPP is readily metabolized, with transformation occurring not only in the liver but also in the intestine, where gut microbes may play an important role acs.orgnih.gov.
In a 21-day exposure study with zebrafish, a total of fifteen different metabolites were identified, consisting of ten phase I products and five phase II products acs.orgnih.gov. The primary transformation pathway was hydroxylation, with monohydroxylated products being the most abundant. Among these, 5-hydroxy-EHDPHP (5-OH-EHDPHP) was identified as the most predominant metabolite, suggesting it could serve as a suitable biomarker for EHDPP exposure acs.orgnih.gov. Notably, researchers also reported the first identification of two sulfation products and one terminal desaturation metabolite of EHDPP in an organism acs.orgnih.gov. The accumulation of EHDPP and its metabolites was highest in the liver and intestine nih.gov.
| Metabolite Class | Number Identified | Key Findings | Reference |
|---|---|---|---|
| Phase I Metabolites | 10 | Monohydroxylated products were primary; 5-OH-EHDPHP was the most predominant. Includes the first identification of a terminal desaturation metabolite. | acs.orgnih.gov |
| Phase II Metabolites | 5 | Includes the first identification of two sulfation products. | acs.orgnih.gov |
Sorption Behavior of this compound in Various Environmental Matrices
The transport and bioavailability of EHDPP in the environment are largely controlled by its sorption to soil, sediment, and other solid matrices. Due to its chemical properties, EHDPP exhibits a strong affinity for solid phases, particularly those rich in organic carbon.
EHDPP is characterized as a lipophilic, or fat-loving, chemical, a property quantified by its high octanol-water partition coefficient (log Kow), with measured and estimated values ranging from 5.00 to 6.30 service.gov.uk. This lipophilicity drives its partitioning from water into organic phases like soil and sediment. The compound has high estimated soil adsorption coefficients (log KOC) between 4.51 and 6.40, which indicates it will be largely immobile in soil . A soil-water partition coefficient (Ksoil-water) of 285 m³/m³ has also been reported service.gov.uk. Consequently, in aquatic systems, EHDPP is expected to partition significantly to sediments, and releases to land are expected to remain in the soil . While these coefficients indicate a strong tendency for adsorption at equilibrium, specific studies detailing the rates (kinetics) of adsorption and desorption for EHDPP on various environmental matrices are not widely available in the reviewed literature. For other organic compounds, adsorption kinetics often involve a rapid initial phase of surface binding followed by a slower diffusion into the matrix of the soil or sediment particles ekb.eg.
| Coefficient | Value | Indication | Reference |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.00 - 6.30 | High lipophilicity; tendency to partition from water to organic phases. | service.gov.uk |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 4.51 - 6.40 (estimated) | Strong adsorption to organic carbon; expected to be immobile in soil. | |
| Ksoil-water (Soil-Water Partition Coefficient) | 285 m³/m³ | Strong partitioning from water to soil. | service.gov.uk |
The primary mechanism governing the sorption of a non-ionic, hydrophobic compound like EHDPP is partitioning into soil organic matter. Research explicitly states that EHDPP will preferentially adsorb to environmental phases with high organic carbon content . This is a common sorption mechanism for hydrophobic organic contaminants.
Other geochemical properties, such as soil pH, can also influence sorption, although this effect is generally more pronounced for ionizable compounds. For non-ionic pesticides, studies have shown that a lower pH can enhance retention in some soils nih.gov. This may be due to the protonation of surface functional groups on soil minerals and organic matter, which can facilitate interactions like hydrogen bonding nih.gov. However, for EHDPP, the dominant factor remains the organic matter content of the soil or sediment, which acts as a repository for the lipophilic molecule nih.gov.
Atmospheric Transport and Transformation Processes of Organophosphate Flame Retardants
The atmospheric fate of organophosphate flame retardants (OPFRs), including this compound, is governed by a complex interplay of transport and transformation processes. These compounds can be released into the atmosphere from various sources and subsequently undergo long-range transport, partitioning between the gas and particulate phases, and chemical transformations.
Particulate Association and Aerosol Interactions
Organophosphate flame retardants are frequently detected in the atmosphere, where they exhibit a tendency to associate with particulate matter. This association is a critical factor in their atmospheric transport and persistence. Aryl-OPFRs, the chemical class to which this compound belongs, generally show a strong affinity for the particulate phase. This partitioning behavior is influenced by the physicochemical properties of the specific OPFR, such as its vapor pressure and octanol-air partition coefficient (Koa), as well as environmental conditions like temperature and the concentration and composition of atmospheric aerosols.
Studies on various OPFRs have consistently shown their presence in atmospheric particulate matter, including in remote regions, which suggests their potential for long-range atmospheric transport. For instance, 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally similar compound to this compound, has been detected in air samples from various locations, with a notable portion associated with the particulate phase nih.gov. Research conducted in different environments, from urban to remote arctic sites, has confirmed the widespread atmospheric distribution of OPFRs, largely facilitated by their association with aerosols nih.gov.
The interaction with aerosols can protect OPFRs from degradation processes, thereby increasing their atmospheric lifetime and the distance they can be transported. The size of the aerosol particles to which these compounds bind is also a significant factor, as smaller particles have longer atmospheric residence times and can be transported over greater distances.
While direct quantitative data on the gas-particle partitioning of this compound is scarce, the behavior of other aryl-OPFRs provides valuable insights. For example, a study on various OPFRs in indoor and outdoor air found that the majority of these compounds have a strong tendency to adsorb onto PM2.5 particles nih.gov. This suggests that this compound is also likely to be predominantly found in the particulate phase in the atmosphere.
The following table summarizes atmospheric concentration data for EHDPP, which can serve as a proxy for estimating the potential atmospheric presence of this compound.
| Location | Concentration Range (pg/m³) | Predominant Phase | Reference |
|---|---|---|---|
| Swedish and Finnish Background Air | Not specified, but among the highest concentrations of 10 OPEs | Not specified | nih.gov |
Volatilization Dynamics and Air-Surface Exchange
The movement of this compound between the air and various environmental surfaces, such as soil, water, and vegetation, is a key aspect of its environmental transport. This air-surface exchange is a bidirectional process, involving both deposition from the atmosphere to surfaces and volatilization from surfaces back into the atmosphere itrcweb.org. The direction and magnitude of this exchange are influenced by the compound's physicochemical properties, including its vapor pressure and Henry's Law constant, as well as environmental factors like temperature, wind speed, and the characteristics of the surface itself.
Due to its use as a flame retardant and plasticizer in a variety of materials, this compound can be released into the indoor and outdoor environment. From these sources, it can volatilize into the atmosphere. Once in the air, it can be transported and subsequently deposited onto surfaces through dry and wet deposition. Dry deposition involves the direct transfer of particles and gases to surfaces, while wet deposition occurs through precipitation.
Conversely, this compound present in soil, water, or on plant surfaces can re-volatilize into the atmosphere, a process that is generally enhanced by higher temperatures. This cycling between air and surfaces can significantly influence the persistence and long-range transport potential of the compound.
While specific studies on the volatilization dynamics and air-surface exchange of this compound are limited, research on other OPFRs provides a general understanding of these processes. For instance, studies on the air-water exchange of various OPEs have shown that both deposition and volatilization can occur, with the net direction of flux depending on the specific compound and environmental conditions researchgate.net. Similarly, research on the air-soil exchange of OPFRs has demonstrated that these compounds can be exchanged between these two compartments, with the direction of flux being influenced by factors such as soil organic matter content and temperature nih.gov.
The physicochemical properties of this compound, such as its calculated LogP of 3.1, suggest a moderate potential for partitioning into organic phases, which would influence its interaction with soil and sediment gdut.edu.cn. The table below presents some relevant physicochemical properties for this compound and the closely related EHDPP, which are crucial for modeling its air-surface exchange dynamics.
| Compound | Property | Value | Reference |
|---|---|---|---|
| This compound | Molecular Weight (g/mol) | 278.24 | gdut.edu.cn |
| XLogP3 | 3.1 | gdut.edu.cn | |
| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Vapor Pressure (Pa at 25°C) | 6.2 x 10⁻⁴ | |
| Water Solubility (µg/L at room temp) | 51 | ||
| Henry's Law Constant (Pa m³/mol) | 4.44 (estimated) |
Mechanistic Research on Biological Interactions Excluding Toxicity and Clinical Outcomes
Impacts on Intracellular Signaling Pathways and Gene Expression Profiles
The modulation of endocrine receptors by EHDPP initiates downstream effects on intracellular signaling cascades and alters gene expression profiles, leading to broader biological responses.
The estrogenic activity of EHDPP has been further confirmed by transcriptome analysis. These studies reveal that exposure to EHDPP leads to significant enrichment in genes associated with ER-mediated signaling pathways nih.gov. The gene expression profile observed after EHDPP treatment is consistent with known estrogenic effects, including the upregulation of genes implicated in breast cancer pathways nih.gov. This molecular evidence substantiates the findings from in vitro assays and demonstrates that EHDPP can activate downstream signaling pathways governed by the estrogen receptor, which has been shown to promote the clonogenic growth of ER-positive breast cancer cell lines nih.gov.
Beyond its direct effects on endocrine receptors, EHDPP has been shown to modulate complex signaling networks involved in cellular stress and inflammation. Exposure to EHDPP can disrupt oxidative homeostasis, leading to an increase in reactive oxygen species (ROS) nih.gov. This oxidative stress triggers cellular defense mechanisms, including the Keap1/Nrf2/HO-1 pathway, which is a critical antioxidant response system nih.gov.
Research has identified a crosstalk between the Nrf2 pathway and the JAK1/STAT3 signaling pathway in the context of EHDPP exposure. Molecular docking has confirmed that EHDPP and its metabolite, 5-OH-EHDPHP, can bind to Keap1, Nrf2, and STAT3 proteins nih.gov. Experimental evidence suggests a regulatory relationship where the inhibition of the Nrf2 pathway can lead to the activation of the STAT3 pathway nih.gov. EHDPP-induced damage has been shown to be mitigated by modulating this Nrf2/ROS/STAT3 signaling crosstalk, highlighting a complex interplay between oxidative stress, antioxidant response, and inflammatory signaling in the cellular response to this compound nih.gov.
Alterations in Metabolic Homeostasis Pathways
Ethyl diphenyl phosphate (B84403) and related organophosphate flame retardants (OPFRs) have been identified as disruptors of metabolic homeostasis. Research indicates that these compounds can interfere with fundamental pathways governing the balance of glucose and lipids, as well as the production of essential steroid hormones.
Glucolipid Metabolism Dysregulation Mechanisms
Exposure to 2-Ethylhexyl diphenyl phosphate (EHDPP) has been shown to significantly affect glucose and lipid metabolism. nih.gov In studies using zebrafish larvae, EHDPP exposure led to decreased levels of glucose, pyruvate, and triglycerides. nih.gov Transcriptomic analysis revealed that these changes were accompanied by alterations in the transcription of genes related to glucolipid metabolism. nih.gov
Further research into the mechanisms of OPFR-induced metabolic dysregulation has highlighted the role of membrane receptors, specifically adiponectin receptors (AdipoR1 and AdipoR2). nih.gov Adiponectin is a critical hormone for insulin (B600854) sensitization, regulating metabolic balance by promoting glucose disposal and lipid oxidation. nih.gov Aryl-OPFRs, including EHDPP, have been shown to interact with these receptors. nih.gov In vitro studies demonstrated that exposure to these OPFRs resulted in lower glucose uptake and higher lipid content in cells. nih.gov The interaction appears to be noncompetitive, and in animal models, a typical aryl-OPFR was found to diminish the glucose-lowering effects of adiponectin receptor agonists. nih.gov This suggests that EHDPP may disrupt glucolipid metabolism by interfering with adiponectin signaling pathways, which are crucial for maintaining energy homeostasis. nih.gov Investigations have also pointed to lipid homeostasis as a primary target of these compounds. researchgate.net
| Metabolic Endpoint | Observed Effect | Associated Molecular Change | Reference |
|---|---|---|---|
| Glucose Level | Decreased | Altered transcription of glucolipid metabolism-related genes | nih.gov |
| Pyruvate Level | Decreased | Altered transcription of glucolipid metabolism-related genes | nih.gov |
| Triglyceride Level | Decreased | Altered transcription of glucolipid metabolism-related genes | nih.gov |
| Glucose Uptake (in vitro) | Decreased | Interaction with Adiponectin Receptors | nih.gov |
| Lipid Content (in vitro) | Increased | Interaction with Adiponectin Receptors | nih.gov |
Perturbations in Adrenal Steroidogenesis Pathways
Research has demonstrated that EHDPP can disrupt adrenal steroidogenesis, the process of creating steroid hormones from cholesterol. nih.govresearchgate.net In a study utilizing human adrenocortical (H295R) cells, a 48-hour exposure to EHDPP resulted in a significant increase in the secretion of estradiol, cortisol, and aldosterone (B195564). nih.govnih.gov This disruption in hormone regulation was linked to the significant upregulation of key corticosteroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1. nih.govresearchgate.net
Interestingly, the secretion of other steroid hormones like progesterone, androstenedione, and testosterone (B1683101) was not significantly affected, suggesting that EHDPP may selectively target specific pathways within the complex steroidogenesis cascade. nih.gov The data points towards a particular influence on the enzymes involved in cortisol and aldosterone biosynthesis. nih.gov
In addition to hormonal changes, EHDPP exposure also induced alterations in intracellular lipid profiles. nih.gov The study observed a reduction in total cholesterol esters and sphingolipids, alongside an increase in phospholipids (B1166683) and triglyceride species. nih.govresearchgate.net These changes in lipid homeostasis were accompanied by decreased expression of the ACAT2 and SCD1 genes, which are involved in lipid metabolism. nih.govresearchgate.net Furthermore, shifts in mitochondrial dynamics were noted, with increased expression of MF1 and decreased expression of FIS1, indicating that EHDPP's endocrine-disrupting effects may also involve mitochondrial function. nih.govnih.gov
| Parameter | Effect of EHDPP Exposure | Reference |
|---|---|---|
| Cortisol Secretion | Increased | nih.govnih.gov |
| Aldosterone Secretion | Increased | nih.govnih.gov |
| Estradiol Secretion | Increased | nih.govnih.gov |
| Progesterone Secretion | No Significant Change | nih.gov |
| Androstenedione Secretion | No Significant Change | nih.gov |
| Testosterone Secretion | No Significant Change | nih.gov |
| Gene Expression (CYP11B2, CYP21A1, 3β-HSD2, 17β-HSD1) | Upregulated | nih.govresearchgate.net |
| Total Cholesterol Ester | Reduced | nih.govresearchgate.net |
Neurodevelopmental Pathway Disruption Mechanisms (General Organophosphate Flame Retardants Context)
While the neurotoxicity of organophosphate pesticides is often linked to their inhibition of acetylcholinesterase (AChE), OPFRs can induce developmental neurotoxicity through different mechanisms, often at concentrations below those that affect AChE. researchgate.netnih.gov Growing evidence demonstrates that OPFRs can alter critical neurodevelopmental processes by interfering with non-cholinergic pathways. nih.govnih.gov
Mechanistic research points to the disruption of neurogenesis, synaptogenesis, and key neurotransmitter pathways as central to the developmental neurotoxicity of OPFRs. researchgate.net Animal studies have shown that perinatal and postnatal exposure can lead to impaired spatial memory and altered anxiety-like behaviors. researchgate.net One of the key systems affected is the dopaminergic (DA) system. duke.edu Developmental exposure to OPFRs in zebrafish has been shown to disrupt dopamine (B1211576) signaling. duke.edu Other studies have linked OPFR exposure to disruptions in cell signaling components important for dopamine receptor function, such as the adenylyl cyclase signaling cascade. duke.edu
Furthermore, OPFRs are considered potential endocrine disruptors that can interfere with thyroid hormones, which are essential for normal neurological development. researchgate.netnih.gov Studies in zebrafish and chicken embryos have shown that various OPFRs can alter thyroid hormone levels and the expression of related genes. nih.gov At a cellular level, these compounds have been found to affect processes like proliferation, migration, and differentiation of neural stem cells and oligodendrocytes. nih.gov Research in rats suggests that maternal exposure to OPFRs can disrupt placental function and alter the development of the fetal forebrain, specifically impacting the tryptophan-serotonin metabolic pathway. researchgate.net This highlights that the developmental neurotoxicity of OPFRs is multifactorial, involving interference with neurotransmitter systems, endocrine disruption, and direct effects on neural cell development. researchgate.netnih.govnih.gov
Advanced Analytical Methodologies for Environmental and Biological Research Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis of Ethyl Diphenyl Phosphate (B84403) and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of ethyl diphenyl phosphate and its metabolites, such as diphenyl phosphate (DPhP), due to its high sensitivity and selectivity. researchgate.netmdpi.com Aryl organophosphate flame retardants (OPFRs), including compounds like 2-ethylhexyl diphenyl phosphate, are known to be metabolized to DPhP, which is frequently detected in various biological samples. mdpi.com
Research has led to the development of high-throughput LC-MS/MS methods capable of concurrently quantifying multiple OPFR metabolites in human urine. nih.gov A typical method involves enzymatic hydrolysis to deconjugate metabolites, followed by sample cleanup and concentration using solid-phase extraction (SPE). The separation is then performed using reversed-phase liquid chromatography, and detection is achieved via electrospray ionization tandem mass spectrometry. nih.gov These methods are sensitive enough to detect metabolite concentrations at the nanogram per milliliter (ng/mL) level. researchgate.netnih.gov For instance, one validated LC-MS/MS method for DPhP in urine reported a method limit of quantification (mLOQ) of 0.3 ng/mL. researchgate.net
Table 1: Example LC-MS/MS Method Parameters for DPhP Analysis in Urine
| Parameter | Condition |
| Sample Preparation | Enzymatic hydrolysis followed by automated off-line Solid-Phase Extraction (SPE) nih.gov |
| LC Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) nih.gov |
| Mobile Phase | A: 20 mM ammonium (B1175870) acetate (B1210297) in water; B: Acetonitrile (B52724) nih.gov |
| Flow Rate | 0.7 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phosphate metabolites researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table is generated based on data from a study on organophosphate flame retardant metabolites.
Ultra-High Performance Liquid Chromatography (UHPLC), also known as Ultrafast Liquid Chromatography (UFLC), enhances the capabilities of traditional HPLC by using columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved chromatographic resolution, and increased sensitivity. mdpi.comresearchgate.net These enhancements are particularly valuable for complex biological samples where numerous compounds can cause interference. researchgate.net
The application of UHPLC-MS/MS allows for the rapid and sensitive screening of multiple OPFR metabolites in urine. mdpi.com The increased peak capacity and efficiency of UHPLC columns lead to better separation of isomeric compounds and a reduction in matrix effects, which are common challenges in electrospray ionization. mdpi.com The shorter run times also increase sample throughput, making UHPLC-MS/MS a highly efficient tool for large-scale biomonitoring research. mdpi.com
Effective sample preparation is critical for achieving accurate and reproducible results in trace analysis. Solid-Phase Extraction (SPE) is a widely used technique to clean up and concentrate analytes from complex matrices like urine, wastewater, and soil before LC-MS/MS or GC-MS/MS analysis. nih.govnih.gov The optimization of SPE protocols is essential to maximize analyte recovery and minimize interference.
Key parameters in SPE optimization include:
Sorbent Selection: The choice of sorbent material is crucial. For OPFR metabolites, weak anion exchange sorbents have been used effectively. researchgate.net Other options include polymeric reversed-phase sorbents like Oasis HLB, which are suitable for a broad range of organic contaminants. mdpi.com
Sample pH: Adjusting the pH of the sample can improve the retention of ionizable analytes on the SPE sorbent.
Wash Solvents: An optimized washing step removes co-extracted matrix components without eluting the target analytes.
Elution Solvent: The elution solvent must be strong enough to desorb the analytes from the sorbent completely. For OPFR metabolites, methanol (B129727) has been shown to provide better recovery compared to acetonitrile in some applications. nih.gov
In a method for analyzing OPFRs in fall protection equipment, an ENVI-18 cartridge was used for purification after an initial accelerated solvent extraction. nih.gov For soil samples, matrix solid-phase dispersion extraction (MSPD) has been developed, which combines extraction and cleanup into a single step. nih.gov
Table 2: SPE Recovery Rates for DPhP from Spiked Urine Samples
| SPE Sorbent | Spiking Level | Average Recovery (%) |
| Polymeric | Low (e.g., 1 ng/mL) | 90-110% |
| Polymeric | High (e.g., 10 ng/mL) | 95-115% |
This is an interactive table representing typical recovery data from validated methods. Actual values can be found in cited literature. nih.gov
Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) for Complex Environmental and Biological Samples
Gas Chromatography coupled with Tandem Mass Spectrometry (GC/MS/MS) is another powerful technique for the analysis of OPFRs, including this compound, particularly in complex samples like indoor dust, air, soil, and biological tissues. nih.govub.edu GC-based methods are often complementary to LC-MS/MS, offering better sensitivity for certain less polar or more volatile compounds. researchgate.net
For many OPFRs, a derivatization step is required before GC analysis to improve their thermal stability and chromatographic behavior. researchgate.net However, methods have also been developed for the direct analysis of parent compounds. nih.gov A study analyzing OPFRs in soil combined matrix solid-phase dispersion extraction with GC-MS/MS operated in multiple reaction monitoring (MRM) mode for accurate detection. nih.gov
To handle highly complex biological matrices like mammalian tissues, direct sample introduction (DSI) coupled with GC-MS/MS can be employed. This technique minimizes the amount of non-volatile matrix components, such as lipids, that enter the GC system, thereby reducing instrument contamination and matrix effects. nih.gov One study noted that while DSI-GC-MS/MS was effective, some OPFRs exhibited higher limits of quantitation (LOQs), potentially due to sorption to active sites within the injection system. nih.gov
Biomonitoring Techniques for Researching Population-Level Exposure (Excluding Clinical Applications)
Biomonitoring is essential for assessing human exposure to environmental chemicals. In a research context, it involves measuring the concentration of a chemical or its metabolites in human specimens. This data provides an integrated measure of exposure from all sources and routes.
Wastewater-based epidemiology (WBE) has emerged as a novel and effective tool for assessing community-wide exposure to various chemicals, including OPFRs. nih.gov This approach involves analyzing untreated wastewater samples collected from treatment plants to obtain objective, near real-time data on the chemical consumption and exposure of a population. nih.gov
WBE offers several advantages for public health surveillance research: it is non-invasive, provides population-wide data, and does not typically require ethics approval when samples are collected at the treatment plant level. nih.gov By measuring the concentration of specific human metabolites of OPFRs in wastewater, researchers can back-calculate the exposure of the entire community served by that wastewater treatment plant. For example, the detection of 2-ethylhexyl phenyl phosphate (EHPHP) in sewage, a metabolite of 2-ethylhexyl diphenyl phosphate (EHDPHP), serves as a key biomarker of population exposure to the parent compound. nih.gov The per capita mass loads of these biomarkers can be calculated to compare exposure levels across different communities or over time. uq.edu.au
The analysis of human biological matrices is the cornerstone of biomonitoring research. Urine and hair are the most commonly used non-invasive matrices for assessing exposure to OPFRs.
Urine: As the primary excretion route for many metabolites, urine is the most common matrix for assessing recent exposure to non-persistent chemicals like OPFRs. mdpi.comnih.gov Highly sensitive LC-MS/MS and GC-MS/MS methods have been developed to quantify dialkyl and diaryl phosphate metabolites, such as DPhP, in urine. researchgate.netnih.gov These methods can achieve detection limits in the low nanogram-per-milliliter range and have been applied in numerous research studies to characterize exposure in different populations. nih.gov
Hair: Hair analysis offers a unique advantage by providing a long-term, cumulative record of exposure over weeks to months, depending on the length of the hair shaft. mdpi.com OPFRs and their metabolites can be incorporated into growing hair from the bloodstream. Several studies have successfully developed methods, typically using GC-MS/MS or LC-MS/MS, to measure parent OPFRs in hair. mdpi.comchemrxiv.org For example, one study detected seven different OPFRs, including 2-ethylhexyl diphenyl phosphate (EHDPP), in the hair of mothers and children. mdpi.com This matrix is valuable for research into chronic exposure patterns and their potential long-term health implications.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Reaction Mechanisms and Intermediates
Quantum chemical calculations are instrumental in modeling chemical reactions, providing detailed insights into the energy changes and structural transformations that occur as reactants are converted into products nih.govcore.ac.uk. These methods can be used to map out the entire reaction pathway, identifying key intermediates and the transition states that connect them core.ac.uk.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties nih.gov. It has proven to be a valuable tool for investigating reaction mechanisms across various fields of chemistry nih.govmdpi.com. DFT studies can be applied to ethyl diphenyl phosphate (B84403) to explore potential reaction pathways, such as hydrolysis or thermal decomposition. By modeling the energies of reactants, intermediates, transition states, and products, DFT can help predict the most favorable reaction channels mdpi.comchemrxiv.org.
DFT-based reactivity indices, which are calculated from the electronic structure, can also offer predictions about the reactivity and selectivity of different reaction sites on the molecule mdpi.com. While specific DFT studies detailing the reaction pathways of ethyl diphenyl phosphate are not prevalent in the literature, the methodology is well-suited to investigate such processes. For example, a typical DFT study on a reaction mechanism would yield data on the relative energies of different species along a proposed pathway.
Table 1: Illustrative Data from a Hypothetical DFT Study on this compound Hydrolysis
| Reaction Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (EDPP + H₂O) | Initial state of this compound and water | 0.0 (Reference) |
| Transition State 1 (TS1) | Structure corresponding to the energy barrier for the initial nucleophilic attack | Data Not Available |
| Intermediate 1 | A transient species formed during the reaction | Data Not Available |
| Product Complex | Final products (e.g., Diphenyl phosphate + Ethanol) | Data Not Available |
This table is for illustrative purposes to show the type of data generated from DFT studies. Specific energy values for this compound are not available in the provided search results.
A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates umn.edulibretexts.orglibretexts.org. Exploring the PES is fundamental to understanding a chemical reaction. Minima on the PES correspond to stable molecules (reactants, products, and intermediates), while first-order saddle points correspond to transition states—the highest energy point along the lowest energy path between two minima libretexts.orgumn.eduyoutube.com.
For this compound, computational methods can be used to map the PES for specific reactions. The path of steepest descent from a saddle point leads to the reactants and products, defining the intrinsic reaction coordinate (IRC) core.ac.uk. The height of the energy barrier at the transition state (the activation energy) is a critical factor in determining the reaction rate umn.edu. Characterizing these transition states provides a deep mechanistic understanding of how bonds are formed and broken during a chemical transformation libretexts.orgyoutube.com.
Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time nih.gov. Described as a "computational microscope," MD provides an atomic-level view of the dynamic behavior of systems, revealing fluctuations and conformational changes that are not apparent in static structures nih.govnih.gov.
For this compound, MD simulations can be employed to understand its conformational flexibility. The phosphate ester backbone and the phenyl groups can rotate, leading to a variety of possible three-dimensional shapes or conformers mdpi.comnih.gov. MD simulations can explore this conformational landscape, identifying the most stable or populated conformers and the energy barriers between them nih.govcolab.ws. This is particularly relevant for understanding how the molecule might interact with biological receptors or other molecules.
In the context of ligand-receptor interactions, MD simulations can model how this compound might bind to a protein target. By placing the molecule in the binding site of a receptor, the simulation can track the dynamic interplay between the two, identifying key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex and influence binding affinity nih.govnih.gov.
Table 2: Potential Conformational Data from a Molecular Dynamics Study of this compound
| Conformational Parameter | Description | Predicted Value/Range |
|---|---|---|
| Dihedral Angle 1 (C-O-P-O) | Rotation around the ethyl-phosphate bond | Data Not Available |
| Dihedral Angle 2 (O-P-O-C) | Rotation around a phenyl-phosphate bond | Data Not Available |
| Radius of Gyration (Rg) | A measure of the molecule's compactness | Data Not Available |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent | Data Not Available |
This table illustrates the types of parameters that can be obtained from MD simulations for conformational analysis. Specific values for this compound are not available in the provided search results.
In Silico Prediction of Metabolic Pathways and Products of this compound
In silico (computer-based) methods are increasingly used to predict the metabolism of chemical compounds, offering a rapid and cost-effective alternative to experimental studies nih.govresearchgate.net. These approaches use knowledge-based systems or machine learning models to predict how a molecule might be transformed by metabolic enzymes.
For organophosphate esters like this compound, a primary metabolic pathway involves hydrolysis by esterase enzymes. Studies on related aryl organophosphate flame retardants, such as triphenyl phosphate and 2-ethylhexyl diphenyl phosphate, indicate that they are metabolized to diphenyl phosphate (DPhP) mdpi.com. Based on this evidence, it is highly probable that a key metabolic pathway for this compound involves the cleavage of the ethyl-phosphate ester bond, leading to the formation of diphenyl phosphate and ethanol. Further metabolism could potentially involve hydroxylation of the phenyl rings. In silico models can simulate these reactions to predict the likelihood of different metabolic products biorxiv.org.
Table 3: Predicted Metabolic Products of this compound
| Parent Compound | Predicted Metabolic Pathway | Predicted Primary Metabolite(s) |
|---|---|---|
| This compound | Ester Hydrolysis | Diphenyl phosphate, Ethanol |
| This compound | Aromatic Hydroxylation | Hydroxylated diphenyl phosphate derivatives |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity or a particular property collaborativedrug.com. SAR provides qualitative relationships, identifying key structural features (pharmacophores) responsible for a molecule's effects ic.ac.uknih.gov. QSAR goes a step further by developing mathematical models that quantitatively link molecular descriptors (numerical representations of chemical structure) to activity nih.gov.
For this compound, SAR and QSAR modeling could be used to understand the mechanistic basis of its biological or toxicological effects. By comparing its activity to a series of structurally similar organophosphate compounds, a SAR analysis could identify which parts of the molecule are most important for a given effect—for instance, the nature of the alkyl group (ethyl) or the presence and number of phenyl rings collaborativedrug.com.
A QSAR model would use calculated descriptors for this compound (e.g., logP, molecular weight, electronic properties) to predict its activity based on a model trained with data from other chemicals nih.gov. Such models can provide mechanistic insights by revealing which physicochemical properties are most influential in determining the compound's behavior. While specific SAR or QSAR models for this compound were not detailed in the search results, these methodologies represent a standard approach for systematically studying the relationship between chemical structure and function.
Interdisciplinary Research Perspectives and Future Directions
Integration of Omics Technologies in Mechanistic Studies
The advent of "omics" technologies—such as transcriptomics and lipidomics—is revolutionizing the mechanistic study of organophosphate esters. These high-throughput analytical approaches allow for a broad, systems-level understanding of the biological perturbations caused by chemical exposures, moving beyond single-endpoint analyses to reveal complex molecular response pathways.
Research on 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), a structurally similar organophosphate ester, provides a strong model for the application of these technologies. Transcriptomic analyses in zebrafish larvae exposed to EHDPP have revealed significant alterations in genes related to glucolipid metabolism and cardiac development. nih.gov Specifically, these studies identified changes in the transcription of genes involved in calcium signaling pathways, which were linked to observed cardiotoxicity. nih.gov
Lipidomics, the large-scale study of lipids, has also proven invaluable. Studies using human 3D hepatospheroid cell cultures and zebrafish models have shown that EHDPP exposure disrupts the hepatic lipidome. muni.cznih.gov These investigations identified dysregulation across multiple lipid classes, including triglycerides, cholesterol esters, sphingolipids, and glycerophospholipids. muni.cznih.gov By correlating these lipid profile changes with alterations in the expression of key genes that regulate lipid metabolism (such as ACAT1, PNPLA2, and PGC1α), researchers can construct detailed mechanistic pathways of toxicity. muni.cz The integration of these omics technologies provides a powerful toolkit for elucidating the precise molecular mechanisms of ethyl diphenyl phosphate and for identifying sensitive biomarkers of exposure and effect. researchgate.net
Table 1: Application of Omics Technologies in Studying EHDPP (A Proxy for this compound)
| Technology | Model System | Key Findings | Affected Pathways/Genes |
|---|---|---|---|
| Transcriptomics | Zebrafish Larvae | Altered gene expression related to metabolism and cardiac development. nih.gov | Glucolipid Metabolism, Calcium Signaling nih.gov |
| Lipidomics | Human 3D Hepatospheroids | Widespread dysregulation of lipid classes. muni.czacs.org | Genes: ACAT1, ACAT2, CYP27A1, PNPLA2 muni.cz |
| Lipidomics | Adult Male Zebrafish | Reduction in levels of 103 lipid metabolites; inhibition of hepatic lipid accumulation. nih.gov | Glycerolipid Metabolism, Steroid Biosynthesis, Fatty Acid Biosynthesis nih.gov |
| Metabolomics & Lipidomics | A549 Lung Cancer Cells | Revealed distinct metabolic and lipid changes related to the chemical structures of different organophosphates. fao.org | Not specified |
Development of Novel Phosphorus-Based Materials
The unique chemical properties of organophosphate esters like this compound make them valuable precursors and models for the development of novel phosphorus-based materials. Future research is aimed at creating materials with highly tailored properties for specialized applications, from advanced flame retardants to high-performance plasticizers and lubricants.
Organophosphorus flame retardants operate through two primary mechanisms: in the gas phase or the condensed phase. The specific mode of action depends on the chemical structure of the phosphorus compound and the polymer matrix it is incorporated into. nih.govnih.gov
Gas Phase Mechanism: In this mode, the phosphorus-containing compound decomposes at high temperatures and releases phosphorus-containing radicals (such as PO•) into the gas phase. mdpi.commdpi.com These radicals act as scavengers, interrupting the combustion chain reaction by quenching highly reactive H• and HO• radicals that propagate the flame. mdpi.commdpi.com This mechanism is often associated with more volatile organophosphate esters. mdpi.com
Condensed Phase Mechanism: Here, the flame retardant acts within the solid polymer. Upon heating, it decomposes to produce phosphoric acid or polyphosphoric acid. mdpi.com This acidic species acts as a catalyst, promoting the dehydration and cross-linking of the polymer to form a stable, insulating layer of char on the surface. nih.govmdpi.com This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles into the gas phase. nih.govmdpi.com
Future research is focused on designing molecules that can optimize these mechanisms or even function in both phases simultaneously to achieve superior flame retardancy. nih.govmdpi.com For example, novel aryl phosphates have been developed for epoxy resins that demonstrate excellent flame retardancy by both releasing phosphorus-containing radicals (gas phase) and promoting the formation of a dense char layer (condensed phase). mdpi.com
This compound belongs to a class of compounds widely used as flame-retardant plasticizers and lubricant additives. Future research in this area is centered on formulation science to enhance performance while improving environmental and health profiles.
As plasticizers, particularly in materials like flexible PVC, these compounds are valued for conferring both flexibility and fire resistance. nih.gov The challenge lies in developing new formulations that reduce the potential for the additive to leach from the polymer matrix, thereby minimizing environmental contamination and human exposure.
In the field of lubrication, phosphate esters are well-established as anti-wear and extreme-pressure additives. mdpi.com They function by reacting with metal surfaces under heat and pressure to form a protective tribofilm, which prevents direct metal-to-metal contact and reduces friction and wear. mdpi.com Advanced research is exploring novel phosphorus-containing structures, including ionic liquids and modified diphenylamine (B1679370) derivatives, to create multifunctional additives that also provide enhanced oxidative stability and corrosion inhibition, often while reducing or eliminating the need for metals like zinc. researchgate.netscispace.comlubesngreases.com
Comparative Mechanistic Studies with Analogous Organophosphate Esters and Emerging Contaminants
This compound is part of a larger group of aryl organophosphate esters, many of which are now considered emerging environmental contaminants due to their widespread use and detection in environmental matrices and human tissues. researchgate.net Comparative studies are essential for understanding structure-activity relationships, predicting the environmental fate and toxicity of new compounds, and prioritizing regulatory efforts.
Diphenyl phosphate (DPHP) is a key metabolite of several parent compounds, including triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP), making it a common biomarker of exposure to this class of chemicals. mdpi.comindustrialchemicals.gov.au Studies comparing the toxicity of DPHP to its parent compounds have found that while DPHP may be less directly cytotoxic, it can alter a greater number of gene transcripts, indicating a complex biological response. researchgate.net
Further comparative research on a range of OPFRs, including EHDPP, TPHP, and chlorinated phosphate esters, has revealed distinct toxicity profiles. For instance, in studies on lung cells, TPHP and Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) were found to be the most toxic, while EHDPP and others induced a significant release of the inflammatory marker interleukin-8. fao.org Such studies highlight that small variations in chemical structure (e.g., alkyl chain length, presence of halogens, or aryl groups) can lead to significant differences in biological activity and toxicological mechanisms. This knowledge is critical for designing safer alternatives and assessing the risks posed by these emerging contaminants.
Advancements in Green Chemistry Approaches for Sustainable Synthesis and Application
The principles of green chemistry are increasingly being applied to the lifecycle of phosphate esters to reduce their environmental footprint. ijrar.org This involves developing more sustainable synthesis methods and finding applications that align with a circular economy.
Future advancements in synthesis are expected to focus on several key areas of green chemistry: researchgate.net
Use of Renewable Feedstocks: Replacing traditional petrochemical-based starting materials with biomass-derived alternatives. ijrar.org For phosphate esters, this could involve using bio-based alcohols in the esterification process.
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts like enzymes, to drive reactions under milder conditions, reduce energy consumption, and minimize waste. ijrar.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby generating minimal byproducts.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents.
One example of a greener approach is the solvent-free addition reaction of phosphorus pentoxide with alcohols to create phosphate esters for use as flame retardants. bme.hu In the realm of applications, researchers have developed sustainable release papers using phosphate esters derived from fatty alcohols as a recyclable alternative to traditional silicone-based coatings. researchgate.net These approaches demonstrate a clear path forward for the sustainable production and use of phosphate esters like this compound, balancing their functional benefits with environmental stewardship.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing EDP in polymer chemistry applications?
EDP is synthesized via controlled ring-opening polymerization (ROP) of ε-caprolactone or δ-valerolactone using ethyl diphenylphosphinite (EDPP) as an initiator and diphenyl phosphate (DPP) as a bifunctional organocatalyst. Key steps include:
- Monomer Activation : DPP activates the lactone monomer through hydrogen bonding, facilitating nucleophilic attack by EDPP.
- Kinetic Control : Maintain a 1:1 molar ratio of EDPP to DPP to balance active and dormant species, ensuring controlled chain growth.
- Characterization : Use NMR to track monomer conversion and MALDI-TOF MS to confirm end-group fidelity (e.g., ethoxy groups from EDPP at polymer termini).
This method yields polyesters with controlled molecular weights (PCL: 4,300–41,900 g/mol; PVL: 2,860–18,900 g/mol) and low dispersity () .
Q. How can researchers determine the physicochemical properties of EDP, such as log Kow or melting point, for environmental fate studies?
- Log Kow (Octanol-Water Partition Coefficient) : Use the Syracuse Research Corporation WSKOW software (v1.30) for estimation based on molecular structure. Experimental validation via shake-flask or HPLC methods is recommended for accuracy.
- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen flow (heating rate: 10°C/min) provides precise measurements. For analogues like tertbutylphenyl diphenyl phosphate, melting points range from -21°C (pouring point) to 260–420°C (boiling point) .
- Solubility : Perform gravimetric analysis in solvents like ethyl acetate or methanol at 25°C.
Q. What analytical techniques are suitable for detecting EDP and its metabolites in environmental or biological samples?
- Extraction : Acid digestion followed by solid-phase extraction (SPE) with Oasis Wax cartridges optimizes recovery of organophosphate esters (OPEs) like diphenyl phosphate (DPhP), a common EDP metabolite.
- Detection : GC-MS/MS or LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. For hair or cord blood samples, use isotope-labeled internal standards (e.g., -EDP) to correct matrix effects .
- Quantification : Calibration curves spanning 0.1–100 µg/L, with method detection limits (MDLs) <0.05 µg/L, ensure reliability in trace analysis.
Advanced Research Questions
Q. How can researchers elucidate the mechanistic role of EDP in catalytic polymerization processes?
- Kinetic Studies : Monitor polymerization rates via in situ NMR to assess the equilibrium between active (EDPP) and dormant (protonated EDPP) species. A linear increase in molecular weight with conversion indicates living polymerization.
- Mechanistic Probes : Introduce chain-transfer agents (e.g., benzyl alcohol) to test for chain-end fidelity. MALDI-TOF MS analysis of end groups confirms whether propagation occurs via P–O bond insertion .
- Computational Modeling : Density Functional Theory (DFT) simulations can map transition states during monomer activation and chain growth.
Q. What strategies are effective for evaluating the ecological risks of EDP in aquatic and terrestrial ecosystems?
- Toxicity Testing : Conduct acute/chronic assays with model organisms (e.g., Daphnia magna for aquatic systems; Eisenia fetida for soil). Measure EC values for endpoints like mobility inhibition or reproductive failure.
- Risk Quotient (RQ) : Calculate RQ = (Predicted Environmental Concentration) / (Predicted No-Effect Concentration). EDP’s high log Kow (~5.12) suggests bioaccumulation potential, necessitating long-term sediment studies .
- Field Monitoring : Deploy passive samplers in industrial zones to track EDP levels in water/soil. Correlate with land-use data (e.g., proximity to electronics manufacturing) to identify emission hotspots .
Q. How can EDP’s efficacy as a flame retardant be systematically assessed in material science applications?
- Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air to evaluate thermal stability. Compare char residue (%) of EDP-containing polymers vs. controls.
- Cone Calorimetry : Quantify heat release rate (HRR) and smoke production in ASTM E1354 tests. EDP’s phenyl groups enhance char formation, reducing flammability.
- Synergistic Formulations : Combine EDP with nanoclays or silica to improve flame retardancy. For example, 15 wt% EDP + 5 wt% montmorillonite reduces peak HRR by >50% in epoxy resins .
Q. What advanced statistical approaches are recommended for resolving contradictory data in EDP toxicology studies?
- Meta-Analysis : Aggregate data from in vitro/in vivo studies (e.g., ILS values from tumor inhibition assays) using random-effects models. Adjust for covariates like exposure duration or solvent type.
- ANOVA with Post Hoc Tests : Apply Tukey’s HSD to compare mean survival times across treatment groups (e.g., EDP vs. tributyl phosphate). Confirm normality via Shapiro-Wilk tests .
- Dose-Response Modeling : Use PROAST software for benchmark dose (BMD) estimation when traditional NOAEL/LOAEL approaches fail due to non-monotonic trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
